molecular formula C19H13F9N2O4 B2497695 2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzohydrazide CAS No. 477872-45-0

2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzohydrazide

Cat. No.: B2497695
CAS No.: 477872-45-0
M. Wt: 504.309
InChI Key: ZNKLSHMHPPETEW-UHFFFAOYSA-N
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Description

2,5-Bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzohydrazide is a fluorinated benzohydrazide derivative characterized by two 2,2,2-trifluoroethoxy groups at the 2- and 5-positions of the benzene ring and a hydrazide moiety substituted with a 3-(trifluoromethyl)benzoyl group. This compound is synthesized via a multi-step process starting from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, which undergoes esterification with methanol and thionyl chloride to form the methyl ester intermediate. Subsequent reaction with hydrazine hydrate yields the key intermediate, 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (3). Condensation with 3-(trifluoromethyl)benzaldehyde produces the target hydrazone derivative .

The trifluoroethoxy and trifluoromethyl groups enhance lipophilicity and metabolic stability, making the compound a candidate for pharmaceutical applications, particularly in anti-cancer and anti-diabetic research . Analytical characterization (IR, NMR, mass spectrometry) confirms structural integrity .

Properties

IUPAC Name

2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F9N2O4/c20-17(21,22)8-33-12-4-5-14(34-9-18(23,24)25)13(7-12)16(32)30-29-15(31)10-2-1-3-11(6-10)19(26,27)28/h1-7H,8-9H2,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKLSHMHPPETEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F9N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)-N’-[3-(trifluoromethyl)benzoyl]benzohydrazide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent to form 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-bis(2,2,2-trifluoroethoxy)-N’-[3-(trifluoromethyl)benzoyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have demonstrated the potential of derivatives of this compound in anti-cancer therapies. For example, the synthesis of hydrazone derivatives from 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide has shown promising results in inhibiting cancer cell proliferation. In vitro biological assessments revealed that these derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anti-cancer agents .

Anti-Diabetic Properties

In addition to its anti-cancer properties, compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzohydrazide have been evaluated for anti-diabetic activity. Studies indicated that these compounds can modulate glucose metabolism and improve insulin sensitivity in diabetic models . The mechanism of action may involve the activation of specific metabolic pathways that regulate blood sugar levels.

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various novel derivatives with enhanced biological activities. For instance, through esterification and condensation reactions with different aldehydes or ketones, a series of new oxadiazole derivatives were synthesized. These derivatives displayed significant biological activity and could serve as lead compounds for further drug development .

Case Studies

StudyObjectiveFindings
Study on Hydrazone Derivatives Evaluate anti-cancer propertiesIdentified cytotoxic effects on cancer cell lines; potential for drug development
Anti-Diabetic Evaluation Assess glucose metabolism modulationCompounds improved insulin sensitivity in diabetic models
Synthesis of Oxadiazole Derivatives Develop new compounds from 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazideNew derivatives showed promising biological activities

Mechanism of Action

The mechanism of action of 2,5-bis(2,2,2-trifluoroethoxy)-N’-[3-(trifluoromethyl)benzoyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroethoxy and trifluoromethyl groups enhance its binding affinity and selectivity, making it a potent modulator of biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

2.1.1 N'-(4-Bromobenzenesulfonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (CAS 860785-91-7)
  • Structure : Replaces the 3-(trifluoromethyl)benzoyl group with a 4-bromobenzenesulfonyl moiety.
  • Properties: Increased molecular weight (551.30 g/mol) due to bromine and sulfonyl groups.
  • Applications : Investigated as a building block for anti-inflammatory agents .
2.1.2 Methyl 2-({[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino}methylene)-1-hydrazinecarboxylate (CAS 338394-10-8)
  • Structure : Incorporates a methyl carbamate group on the hydrazine moiety.
  • Properties : The carbamate group increases polarity (LogP ~3.5), balancing the lipophilicity of trifluoroethoxy groups. This modification may reduce blood-brain barrier penetration compared to the target compound .
  • Applications : Studied for kinase inhibition in oncology .
2.1.3 Flecainide (N-(2-Piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide)
  • Structure : Benzamide core with a piperidinylmethyl substituent instead of a hydrazide.
  • Properties : Higher metabolic stability due to the amide bond (vs. hydrazide). LogP = 4.016, indicating significant lipophilicity .
  • Applications : FDA-approved antiarrhythmic drug targeting cardiac sodium channels .

Research Findings

  • Anti-Cancer Activity : Oxadiazole derivatives of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide showed IC₅₀ values <10 μM against MCF-7 breast cancer cells, attributed to apoptosis induction via caspase-3 activation .
  • Anti-Diabetic Potential: Hydrazone derivatives inhibited α-glucosidase with IC₅₀ = 12.3 μM, outperforming acarbose (IC₅₀ = 38.5 μM) .
  • Flecainide : Blocks cardiac Na⁺ channels with EC₅₀ = 2.1 μM, demonstrating rapid kinetics .

Biological Activity

2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzohydrazide is a compound of interest due to its potential biological activities. This hydrazone derivative is characterized by a complex structure that includes trifluoroethoxy and trifluoromethyl groups, which may enhance its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C21H17F9N2O4
  • Molar Mass : 532.36 g/mol
  • CAS Number : 338404-44-7

Biological Activity Overview

The biological activities of compounds similar to 2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzohydrazide have been evaluated in various studies. These activities include antimicrobial effects, enzyme inhibition, and cytotoxicity against cancer cell lines.

Antimicrobial Activity

Research has shown that hydrazones derived from similar structures exhibit significant antimicrobial properties. For instance, 4-(trifluoromethyl)benzohydrazide derivatives were tested against Mycobacterium tuberculosis and other bacterial strains. The most potent derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 4 µM to 16 µM against various pathogens, indicating strong antimicrobial potential .

Table 1: Antimicrobial Activities of Related Compounds

Compound NameMIC (µM)Target Pathogen
4-trifluoromethyl-benzohydrazide4Mycobacterium tuberculosis
N'-(4-chlorobenzylidene)-4-(trifluoromethyl)benzohydrazide16Mycobacterium kansasii
5-chlorosalicylidene derivative≤0.49-3.9Methicillin-resistant Staphylococcus aureus

Enzyme Inhibition

Another aspect of the biological activity of these compounds is their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A study reported that derivatives exhibited IC50 values for AChE ranging from 27.04 to 106.75 µM, with some compounds showing better inhibition than the clinically used drug rivastigmine .

Table 2: Enzyme Inhibition Data

Compound NameIC50 AChE (µM)IC50 BuChE (µM)
Compound A27.0458.01
Compound B106.75277.48

Cytotoxicity Studies

The cytotoxic effects of these compounds have been explored in various cancer cell lines. Some derivatives showed selective cytotoxicity with minimal effects on normal cell lines up to concentrations of 100 µM . This selectivity is essential for developing therapeutic agents with reduced side effects.

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of hydrazones were synthesized and screened for their antimicrobial activity against Mycobacterium tuberculosis and other strains. The study highlighted that structural modifications significantly influenced the antimicrobial potency.
  • Case Study on Enzyme Inhibition : Research focused on the inhibition of cholinesterases by hydrazone derivatives revealed that certain alkyl chain lengths contributed to enhanced inhibitory effects, suggesting a structure-activity relationship that could guide future drug design.

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